2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Regioselective SNAr Quantum Mechanical Modeling Medicinal Chemistry Building Blocks

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1417519-39-1, molecular formula C₉H₁₀Cl₂N₂O, MW 233.09) is a C6-substituted 2,4-dichloropyrimidine building block bearing a tetrahydro-2H-pyran-4-yl (THP) group at the 6-position of the pyrimidine ring. The compound belongs to the class of polyhalogenated pyrimidine intermediates widely employed in medicinal chemistry for the construction of 2,4-disubstituted pyrimidine kinase inhibitors.

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
Cat. No. B8237910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Molecular FormulaC9H10Cl2N2O
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H10Cl2N2O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2
InChIKeyXEABGXMPIACJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine — Core Identity, Class, and Procurement Baseline


2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1417519-39-1, molecular formula C₉H₁₀Cl₂N₂O, MW 233.09) is a C6-substituted 2,4-dichloropyrimidine building block bearing a tetrahydro-2H-pyran-4-yl (THP) group at the 6-position of the pyrimidine ring . The compound belongs to the class of polyhalogenated pyrimidine intermediates widely employed in medicinal chemistry for the construction of 2,4-disubstituted pyrimidine kinase inhibitors [1]. Its structure features two chlorine leaving groups at positions 2 and 4, enabling sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the electron-donating C6-THP substituent modulates both the regioselectivity of these reactions and the physicochemical properties of downstream products [2].

Why Generic 2,4-Dichloropyrimidine Cannot Replace 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Sequential Derivatization Workflows


Simple 2,4-dichloropyrimidine (CAS 3934-20-1) and its 6-unsubstituted analogs lack the critical C6 electron-donating substituent that governs regiochemical control during sequential functionalization. In unsubstituted 2,4-dichloropyrimidine, SNAr reactions proceed with C-4 selectivity as the default pathway, producing 4-amino-2-chloropyrimidine as the major product and limiting predictable access to C-2-first substitution sequences [1]. The THP group at C-6 of the target compound is electron-donating and experimentally reverses this selectivity to favor C-2 displacement, enabling a defined C-2 → C-4 sequential SNAr strategy that is essential for constructing specific 2,4-disubstituted pyrimidine kinase inhibitor scaffolds [2]. Furthermore, the monochloro analog 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1350356-47-6) offers only a single reactive handle, precluding the sequential bis-functionalization that defines the target compound's synthetic utility . Substitution with an incorrect building block risks incorrect regioisomer formation, reduced synthetic efficiency, and failure to reproduce published structure-activity relationships.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine vs. Closest Analogs


C6-THP Substituent Reverses SNAr Regioselectivity from C-4 to C-2 vs. Unsubstituted 2,4-Dichloropyrimidine

The presence of an electron-donating substituent at C-6 of 2,4-dichloropyrimidine fundamentally alters the regiochemical outcome of nucleophilic aromatic substitution. While unsubstituted 2,4-dichloropyrimidine undergoes SNAr preferentially at C-4, the C6-THP-substituted analog reverses this selectivity to favor C-2 displacement. DFT calculations (wB97X-D/6-31G*) on the C6-methoxy analog — a close electronic surrogate for C6-THP — demonstrate that the C-4 transition state is 0.76 kcal/mol higher in energy than the C-2 transition state, and for the C6-NHMe analog the difference increases to 1.00 kcal/mol, both favoring C-2 selectivity [1]. These computational predictions are consistent with experimental observations of C-2-selective SNAr in C6 electron-donating 2,4-dichloropyrimidines, where product structures were confirmed by ¹H NMR analysis [1]. This regiochemical reversal enables a defined sequential functionalization strategy (C-2 then C-4) that is not accessible with the parent 2,4-dichloropyrimidine scaffold.

Regioselective SNAr Quantum Mechanical Modeling Medicinal Chemistry Building Blocks

Dual Chlorine Leaving Groups Enable Sequential Bis-Functionalization vs. Monochloro Analog

The target compound possesses two chlorine leaving groups at positions 2 and 4, in contrast to the monochloro analog 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1350356-47-6, MW 198.65), which bears only a single chlorine at C-4 . This structural difference is functionally decisive: the dichloro compound supports two sequential substitution reactions, whereas the monochloro analog permits only one. In the published DLK inhibitor program, the target compound (designated intermediate 40) was subjected to Buchwald-Hartwig amination at C-4 with 2-amino-4-trifluoromethylpyridine, followed by SNAr with a secondary amine at C-2 and subsequent Boc deprotection, yielding the final 2,4-diaminopyrimidine products 13–16, 41, and 42 [1]. This sequential two-step derivatization is structurally impossible with the monochloro analog, which would stall after a single substitution.

Sequential SNAr Buchwald-Hartwig Amination Building Block Utility

Validated in Published Drug Discovery: Intermediate in Brain-Penetrant DLK Inhibitor GNE-3511 Program

The target compound is explicitly cited and utilized as a commercially available building block (intermediate 40) in the discovery of brain-penetrant dual leucine zipper kinase (DLK, MAP3K12) inhibitors, published in the Journal of Medicinal Chemistry by Genentech scientists [1]. The 4-tetrahydropyran derivative (compound 16), synthesized from intermediate 40, maintained biochemical potency against DLK and was noted as a tolerated replacement that reduced the number of hydrogen bond donors compared to piperidine analogs — a design parameter critical for CNS penetration [1]. The lead compound from this program, GNE-3511 (26), demonstrated concentration-dependent neuroprotection in vitro (DRG axon degeneration IC₅₀ = 0.171 μM) and dose-dependent activity in two in vivo neurodegeneration models (optic nerve crush and MPTP), establishing that intermediates derived from this building block can yield development candidates with translational activity [1]. In contrast, the comparator building block tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (39, CAS 1439823-01-4) contains a basic piperidine with two H-bond donors and was an efflux substrate (MDR1-MDCK efflux ratio of 68 for the derived compound 14), making the THP analog 40 the preferred building block for CNS-targeted programs where reduced efflux liability is critical [1].

DLK Kinase Inhibitor Neurodegeneration CNS Drug Discovery GNE-3511

LogP Modulation by C6-THP Group vs. Parent 2,4-Dichloropyrimidine and Monochloro Analog

The C6-THP group significantly modulates the lipophilicity of the dichloropyrimidine scaffold. The target compound has a computed LogP of 2.68, compared to 1.15–2.10 for the parent 2,4-dichloropyrimidine (CAS 3934-20-1) and 2.02 for the monochloro analog 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine . This represents a LogP increase of approximately 0.6–1.5 units over the parent scaffold. For CNS drug discovery programs, a LogP in the range of 2–4 is generally considered favorable for balancing passive permeability and aqueous solubility [1], positioning the target compound's LogP within the CNS-optimal window while the parent 2,4-dichloropyrimidine falls below it.

Lipophilicity LogP Physicochemical Properties CNS Multiparameter Optimization

Vendor Batch Purity Data: Quantified Reproducibility for Procurement Qualification

Shaoyuan Technology reports batch-specific HPLC purity data for the target compound: 97.8% and 99.6% at 214 nm detection wavelength for stocked batches . In comparison, the monochloro analog 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is typically offered at ≥95% purity by multiple vendors , and the parent 2,4-dichloropyrimidine is widely available at ≥97% purity . The availability of a batch exceeding 99.5% purity is notable for a specialized C6-substituted building block and may reduce the need for pre-reaction purification in sensitive catalytic transformations such as Buchwald-Hartwig aminations, where trace impurities can poison palladium catalysts.

Batch Purity Quality Control HPLC Analysis Procurement Specification

Optimal Application Scenarios for 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Programs Requiring Reduced P-gp Efflux Liability

Programs targeting neurodegenerative diseases with kinase inhibitors requiring brain exposure should prioritize this building block over the piperidine analog tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (39). The THP group eliminates the two hydrogen bond donors present in the piperidine series, which were associated with a high MDR1-MDCK efflux ratio of 68 in the Genentech DLK inhibitor program [1]. The 4-tetrahydropyran derivative (compound 16) derived from this building block maintained target potency while avoiding efflux substrate behavior, a critical advantage for achieving free brain concentrations sufficient for target engagement [1].

Sequential C-2-First SNAr Synthetic Strategies for 2,4-Disubstituted Pyrimidine Libraries

Medicinal chemistry teams employing a C-2-first sequential functionalization strategy should select this building block over unsubstituted 2,4-dichloropyrimidine. The C6-THP group's electron-donating character reverses the default C-4 SNAr selectivity to favor C-2 displacement, as demonstrated by DFT calculations showing the C-4 transition state is 0.76–1.00 kcal/mol higher in energy than the C-2 transition state for C6 electron-donating analogs [2]. This enables predictable construction of 2-amino-4-substituted pyrimidine scaffolds without the regioisomeric mixtures that complicate product isolation when using the parent 2,4-dichloropyrimidine [2].

Diversification-Heavy Library Synthesis Requiring Dual Reactive Handles

For library synthesis campaigns requiring two sequential diversification steps from a single building block, the target compound is categorically superior to the monochloro analog 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1350356-47-6). The monochloro analog permits only a single substitution reaction, whereas the target compound supports Buchwald-Hartwig amination followed by SNAr, doubling the accessible chemical space per synthetic sequence . The published DLK inhibitor program exemplifies this workflow: intermediate 40 underwent Pd-catalyzed C-4 amination followed by C-2 SNAr to generate a series of potent analogs [1].

Procurement for Palladium-Catalyzed Cross-Coupling Workflows Requiring High Batch Purity

When procuring building blocks for palladium-catalyzed transformations such as Buchwald-Hartwig aminations or Suzuki couplings, batch purity is a critical quality parameter — trace impurities can poison Pd catalysts and reduce reaction yields. The target compound is available with batch-certified purity up to 99.6% by HPLC at 214 nm from Shaoyuan Technology , exceeding the typical ≥95% specification of the monochloro THP analog . This purity differential can translate to more reproducible catalytic cycle performance and reduced need for pre-reaction purification in precious-metal-catalyzed steps.

Quote Request

Request a Quote for 2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.